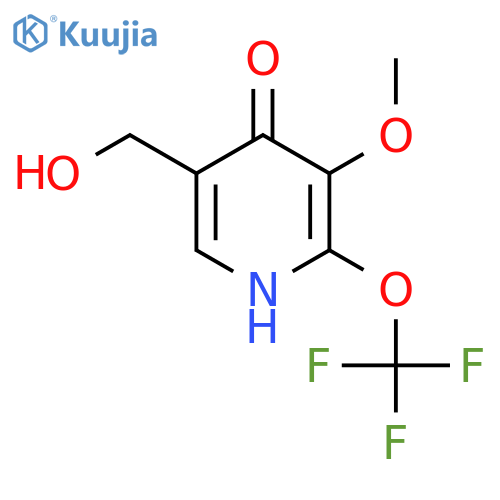Cas no 1804770-91-9 (4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol)

1804770-91-9 structure
商品名:4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol
CAS番号:1804770-91-9
MF:C8H8F3NO4
メガワット:239.148633003235
CID:4831934
4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol
-
- インチ: 1S/C8H8F3NO4/c1-15-6-5(14)4(3-13)2-12-7(6)16-8(9,10)11/h2,13H,3H2,1H3,(H,12,14)
- InChIKey: GBUPSWZQPHVLFC-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C(C(CO)=CN1)=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 359
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 67.8
4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095786-1g |
4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol |
1804770-91-9 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
1804770-91-9 (4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol) 関連製品
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
